2-(2-phenoxyethyl)-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
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Overview
Description
2-(2-phenoxyethyl)-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex organic compound belonging to the class of triazolopyridines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, along with phenoxyethyl and pyrrolidinylsulfonyl substituents
Preparation Methods
The synthesis of 2-(2-phenoxyethyl)-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple steps, starting from commercially available precursors. The reaction conditions often include the use of organic solvents such as tetrahydrofuran (THF) and bases like triethylamine (Et3N) at room temperature .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the pyridine ring or the sulfonyl group, leading to different reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
2-(2-phenoxyethyl)-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting c-Met kinase, which is implicated in various cancers.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of this compound, particularly in medicinal applications, involves the inhibition of specific kinases. For example, as a c-Met kinase inhibitor, it binds to the active site of the kinase, preventing its phosphorylation and subsequent activation of downstream signaling pathways involved in cell proliferation and survival . The molecular targets and pathways involved include the c-Met receptor and its associated signaling cascades.
Comparison with Similar Compounds
Similar compounds to 2-(2-phenoxyethyl)-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one include other triazolopyridine derivatives, such as:
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds also exhibit kinase inhibition properties and are studied for their anti-tumor activities.
[1,2,4]triazolo[4,3-b]tetrazine-based materials:
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-(2-phenoxyethyl)-6-pyrrolidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c23-18-21-14-16(27(24,25)20-10-4-5-11-20)8-9-17(21)19-22(18)12-13-26-15-6-2-1-3-7-15/h1-3,6-9,14H,4-5,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYALRVGMJCBTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CN3C(=NN(C3=O)CCOC4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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